molecular formula C11H14Cl3N3OZn B12747487 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) CAS No. 16243-87-1

3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)

Cat. No.: B12747487
CAS No.: 16243-87-1
M. Wt: 376.0 g/mol
InChI Key: YFDRHGJGZVIBGF-UHFFFAOYSA-K
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Description

3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with a methoxy group and a pyrrolidinyl group The compound also includes a trichlorozinc anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) typically involves the diazotization of 3-methoxy-4-pyrrolidin-1-ylbenzene. This process requires the reaction of the amine precursor with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with zinc chloride to form the trichlorozinc complex.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to manage the addition of reagents and control temperature.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) can undergo various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide or copper(I) chloride in aqueous conditions.

    Coupling: Phenols or aromatic amines in alkaline conditions.

    Reduction: Sodium borohydride or stannous chloride in acidic conditions.

Major Products

    Substitution: 3-methoxy-4-pyrrolidin-1-ylbenzene derivatives.

    Coupling: Azo compounds.

    Reduction: 3-methoxy-4-pyrrolidin-1-ylbenzene.

Scientific Research Applications

3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of dyes and pigments, as well as in materials science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) depends on its application. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. In reduction reactions, the diazonium group is reduced to an amine, which can then participate in further chemical transformations. The trichlorozinc anion may also play a role in stabilizing the diazonium group and facilitating its reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-4-hydroxybenzenediazonium: Similar structure but with a hydroxyl group instead of a pyrrolidinyl group.

    4-pyrrolidin-1-ylbenzenediazonium: Lacks the methoxy group.

    3-methoxybenzenediazonium: Lacks the pyrrolidinyl group.

Uniqueness

3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) is unique due to the presence of both the methoxy and pyrrolidinyl groups, which can influence its reactivity and potential applications. The trichlorozinc anion also adds to its uniqueness by providing additional stability and reactivity.

Properties

CAS No.

16243-87-1

Molecular Formula

C11H14Cl3N3OZn

Molecular Weight

376.0 g/mol

IUPAC Name

3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)

InChI

InChI=1S/C11H14N3O.3ClH.Zn/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;;;;/h4-5,8H,2-3,6-7H2,1H3;3*1H;/q+1;;;;+2/p-3

InChI Key

YFDRHGJGZVIBGF-UHFFFAOYSA-K

Canonical SMILES

COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.Cl[Zn-](Cl)Cl

Origin of Product

United States

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